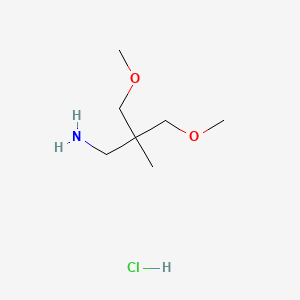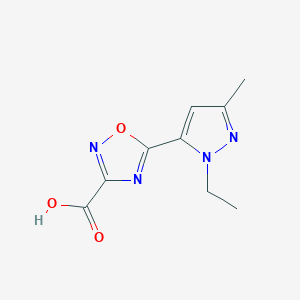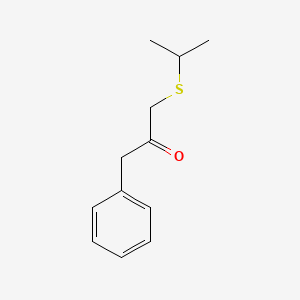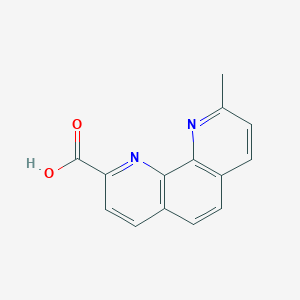
9-Methyl-1,10-phenanthroline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,10-phenanthroline-2-carboxylic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structure, which includes a phenanthroline core substituted with a methyl group at the 9th position and a carboxylic acid group at the 2nd position. The phenanthroline core is a planar, aromatic system that is often used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 9-methyl-1,10-phenanthroline-2-carboxylic acid involves the oxidation of commercially available neocuproine (2,9-dimethyl-1,10-phenanthroline). This oxidation process can be carried out using various oxidizing agents under mild reaction conditions . Another method involves the hydrolysis of ester or nitrile groups, although this approach may lead to unexpected products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-1,10-phenanthroline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of neocuproine.
Substitution: The phenanthroline core can participate in nucleophilic substitution reactions, where the carboxylic acid group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of the compound from neocuproine.
Alkaline Conditions: Employed in the hydrolysis of ester or nitrile groups to obtain the carboxylic acid derivative.
Major Products
Wissenschaftliche Forschungsanwendungen
9-Methyl-1,10-phenanthroline-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-methyl-1,10-phenanthroline-2-carboxylic acid primarily involves its ability to chelate metal ions. The phenanthroline core provides a planar, aromatic system that can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methyl and carboxylic acid substituents.
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): A closely related compound with two methyl groups at the 2nd and 9th positions.
1,10-Phenanthroline-2,9-dicarboxylic acid: A derivative with carboxylic acid groups at both the 2nd and 9th positions.
Uniqueness
9-Methyl-1,10-phenanthroline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 9th position and the carboxylic acid group at the 2nd position enhances its ability to form stable metal complexes and participate in various chemical reactions .
Eigenschaften
Molekularformel |
C14H10N2O2 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
9-methyl-1,10-phenanthroline-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c1-8-2-3-9-4-5-10-6-7-11(14(17)18)16-13(10)12(9)15-8/h2-7H,1H3,(H,17,18) |
InChI-Schlüssel |
SWLPAJQFUUUEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13477032.png)







![1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13477081.png)
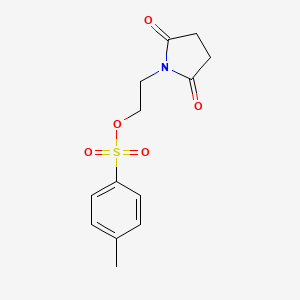
![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)
